molecular formula C21H22FN3O2 B1258596 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide

7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide

Cat. No. B1258596
M. Wt: 367.4 g/mol
InChI Key: UYDLEWMYCZRFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide is a 1-benzopyran.

Scientific Research Applications

Fluorescent Labeling in High-Performance Liquid Chromatography

7-Dimethylaminocoumarin derivatives, which include compounds similar to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide, have been used as fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These compounds, such as MPAC-Br, demonstrate efficient and sensitive detection capabilities in analytical chemistry (Takechi, Kamada, & Machida, 1996).

Development of Novel Antipsychotic Agents

Compounds structurally related to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide have been explored as potential antipsychotic agents. These include derivatives that do not interact with dopamine receptors, thus offering a unique approach to antipsychotic therapy (Wise et al., 1987).

Synthesis of Orally Active Antagonists

Similar compounds have been synthesized for potential use as orally active antagonists in various therapeutic applications. The method involves intricate organic synthesis processes to develop compounds with specific pharmacological properties (Ikemoto et al., 2005).

Antibacterial and Antifungal Activities

Derivatives of 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide have shown significant antibacterial and antifungal activities. These compounds provide a basis for developing new antimicrobial agents with enhanced efficacy (Zhuravel et al., 2005).

Isomerization in Organic Solvents

Studies have investigated the isomerization behavior of benzopyran-2-imines, which are structurally related to the compound , in various organic solvents. This research provides insights into the stability and reactivity of such compounds in different chemical environments (O'callaghan, Mcmurry, & O'Brien, 1998).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are related to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide, has been explored. This work contributes to the development of novel compounds with potential therapeutic applications (Drev et al., 2014).

Fluorescence Probes and Liquid Crystal Research

Compounds with a 7-(diethylamino)-3-phenylcoumarin core, closely related to the compound of interest, have been used in the development of fluorescence probes and for studying the properties of liquid crystals. These studies enhance our understanding of the optical and material properties of such compounds (Takechi et al., 2007).

properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-iminochromene-3-carboxamide

InChI

InChI=1S/C21H22FN3O2/c1-3-25(4-2)17-10-7-15-11-18(20(23)27-19(15)12-17)21(26)24-13-14-5-8-16(22)9-6-14/h5-12,23H,3-4,13H2,1-2H3,(H,24,26)

InChI Key

UYDLEWMYCZRFFW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.